3-Chloro-4-n-propoxybenzoyl chloride

Description

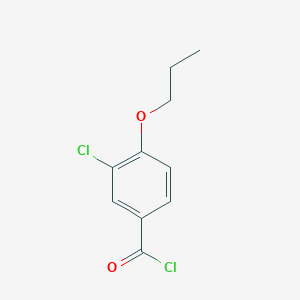

3-Chloro-4-n-propoxybenzoyl chloride (CAS: Not explicitly provided in evidence) is a benzoyl chloride derivative featuring a chlorine atom at the 3-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. As an acyl chloride, it is highly reactive, commonly employed as an acylating agent in organic synthesis, pharmaceuticals, and agrochemicals. The electron-withdrawing chlorine substituent enhances the electrophilicity of the carbonyl carbon, while the n-propoxy group introduces steric bulk and moderate electron-donating effects via resonance .

Properties

IUPAC Name |

3-chloro-4-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWDQONAZDVAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287972 | |

| Record name | Benzoyl chloride, 3-chloro-4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76327-33-8 | |

| Record name | Benzoyl chloride, 3-chloro-4-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76327-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-chloro-4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-n-propoxybenzoyl chloride typically involves the chlorination of 4-n-propoxybenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid group to the acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the safety and efficiency of the reaction. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-n-propoxybenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 3-Chloro-4-n-propoxybenzoic acid.

Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

Amines: React with the acyl chloride group to form amides.

Alcohols: React with the acyl chloride group to form esters.

Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

3-Chloro-4-n-propoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

3-Chloro-4-n-propoxybenzoyl chloride has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-n-propoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to introduce the 3-Chloro-4-n-propoxybenzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 3-Chloro-4-n-propoxybenzoyl chloride with compounds from the evidence and other structurally related derivatives:

Key Observations:

- Reactivity : Benzoyl chlorides (e.g., the target compound) exhibit higher reactivity than sulfonyl chlorides or aldehydes due to the electrophilic carbonyl group. The chlorine substituent further activates the carbonyl, while the n-propoxy group slightly deactivates it sterically .

- Applications : Sulfonyl chlorides are preferred for sulfonylation reactions (e.g., drug intermediates), whereas benzoyl chlorides are pivotal in peptide coupling and polymer synthesis .

Physicochemical Properties

Key Observations:

- Hydrolysis Sensitivity : The target compound’s acyl chloride group makes it far more moisture-sensitive than 3-chlorobenzaldehyde or sulfonyl chlorides, necessitating anhydrous handling .

- Solubility: The n-propoxy group enhances lipophilicity compared to methoxy, favoring solubility in non-polar solvents.

Key Observations:

- The target compound poses greater acute hazards (e.g., HCl release) compared to aldehydes or sulfonyl chlorides, aligning with typical acyl chloride behavior .

Biological Activity

3-Chloro-4-n-propoxybenzoyl chloride, with the chemical formula C10H10ClO2 and CAS number 76327-33-8, is an organic compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a propoxy group, and a benzoyl chloride moiety. Its unique structure contributes to its biological activity, particularly in pharmaceutical chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and propoxy groups can influence the compound's binding affinity and selectivity towards these targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

In one study, several derivatives were evaluated for their COX-1 and COX-2 inhibitory activities, revealing promising results with IC50 values indicating effective suppression of prostaglandin E2 production . The ability of these compounds to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been investigated. Research indicates that compounds containing similar functional groups can exhibit selective cytotoxicity against cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as anticancer agents.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.